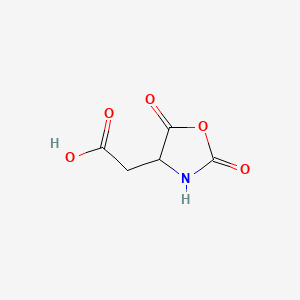

2,5-Dioxooxazolidine-4-acetic acid

Description

Contextual Placement in Heterocyclic Chemistry

From a structural standpoint, 2,5-Dioxooxazolidine-4-acetic acid is classified as a heterocyclic compound. The core of the molecule is an oxazolidine (B1195125) ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. Specifically, it is an oxazolidinedione, characterized by the presence of two carbonyl groups within the ring at positions 2 and 5.

Perhaps its most significant classification is as an α-amino acid N-carboxyanhydride (NCA). wikipedia.org NCAs are a well-established class of reactive heterocyclic compounds derived from amino acids. wikipedia.org In this case, this compound is the NCA of aspartic acid. This identity is crucial as it dictates the compound's primary reactivity, particularly its susceptibility to ring-opening polymerization, a process that has been extensively utilized to synthesize poly(aspartic acid) and its derivatives. researchgate.netnih.gov The study of such heterocyclic monomers is a vibrant area of polymer chemistry, driven by the demand for biocompatible and biodegradable materials.

Academic Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid. lookchem.com However, in scientific literature, it is often referred to by various synonyms that highlight its structural origins and chemical nature.

Common Synonyms:

2,5-Dioxo-4-oxazolidineacetic acid lookchem.com

Aspartic acid N-carboxyanhydride (Asp-NCA)

N-Carboxy-L-aspartic acid anhydride (B1165640)

(2,5-Dioxooxazolidin-4-yl)acetic acid lookchem.com

A critical aspect of this compound's chemistry is its stereochemistry. The molecule is chiral, a property inherited from its parent amino acid, aspartic acid. The naturally occurring L-aspartic acid gives rise to the (S)-enantiomer of this compound. Conversely, the D-aspartic acid would produce the (R)-enantiomer. The stereochemistry is of paramount importance in the synthesis of polypeptides, as the chirality of the monomer units dictates the secondary structure (e.g., α-helices or β-sheets) and, consequently, the biological and physical properties of the resulting polymer. researchgate.net Research often utilizes the specific L-enantiomer to produce isotactic polymers with defined helical structures. researchgate.net Racemic mixtures, containing both D- and L-isomers, are also employed, leading to atactic polymers with different physical characteristics. researchgate.net

Historical Trajectory and Early Scholarly Investigations

The history of this compound is intrinsically linked to the discovery of the class of compounds to which it belongs: the N-carboxyanhydrides. In 1906, the German chemist Hermann Leuchs reported the synthesis of these reactive heterocyclic compounds, which are now often referred to as "Leuchs' anhydrides." wikipedia.orgtandfonline.comfrontiersin.org His seminal work involved the preparation of NCAs by heating N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.org This method provided a new route to these valuable intermediates.

Following Leuchs' discovery, further research expanded the synthetic methodologies for NCAs. A notable advancement was the Fuchs-Farthing method, which involves the direct reaction of a free amino acid with phosgene (B1210022) or its derivatives. frontiersin.org These synthetic routes made NCAs, including the aspartic acid derivative, more accessible for research.

Early scholarly investigations into this compound were primarily focused on its use as a monomer for the synthesis of poly(aspartic acid). researchgate.net The ability of the NCA to undergo ring-opening polymerization with the loss of carbon dioxide provided a convenient method for producing polypeptides. wikipedia.org These early studies laid the groundwork for the development of a wide range of poly(aspartic acid)-based materials. The research highlighted the importance of monomer purity and the control of polymerization conditions to obtain well-defined polymers. tandfonline.com The investigation of the polymerization of both the protected and unprotected forms of aspartic acid NCA has been a subject of ongoing research, aiming to create polymers with specific properties for various applications. nih.gov

Compound Data

Interactive Table of Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid |

| CAS Number | 6542-24-1 |

| Molecular Formula | C₅H₅NO₅ |

| Molecular Weight | 159.10 g/mol |

| Canonical SMILES | C(C1C(=O)OC(=O)N1)C(=O)O |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Complexity | 223 |

| Topological Polar Surface Area | 92.7 Ų |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6542-24-1 |

|---|---|

Molecular Formula |

C5H5NO5 |

Molecular Weight |

159.10 g/mol |

IUPAC Name |

2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid |

InChI |

InChI=1S/C5H5NO5/c7-3(8)1-2-4(9)11-5(10)6-2/h2H,1H2,(H,6,10)(H,7,8) |

InChI Key |

XIEMOTJBRREIBH-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,5 Dioxooxazolidine 4 Acetic Acid

Mechanistic Studies of Oxazolidinone Ring Formation

The formation of the 2,5-dioxooxazolidine ring system is a critical aspect of synthesizing the target molecule. This process is typically achieved through the cyclization of functionalized amino acid precursors. The precise mechanism and outcome of the reaction depend heavily on the chosen starting materials and reagents.

Serine-Derived Approaches and Mechanistic Elucidation

One effective strategy for synthesizing the core oxazolidinone structure involves using serine or its derivatives as the starting material. In this approach, the amino and hydroxyl groups of serine participate in the formation of the heterocyclic ring.

A notable method involves the reaction of serine, or its ester form like DL-serine methyl ester hydrochloride, with a carbonylating agent. google.com The mechanism proceeds through an initial reaction at the nitrogen atom, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring. For example, using bis(trichloromethyl) carbonate in a dioxane solution with a sodium hydroxide (B78521) base prompts the formation of the oxazolidinone ring. google.com An alternative, high-yield approach utilizes S,S'-dimethyl dithiocarbonate in an aqueous medium, which reacts with the serine derivative to form an intermediate that is subsequently hydrolyzed under basic conditions to yield the final 2-oxooxazolidine-4-carboxylic acid structure. google.com This method is advantageous due to its high efficiency, with reported yields exceeding 86%. google.com

Condensation Reactions with Amino Acid Precursors

A more direct precursor to 2,5-Dioxooxazolidine-4-acetic acid is L-aspartic acid. The synthesis from this amino acid involves the formation of an N-carboxyanhydride (NCA), a class of compounds also known as Leuchs' anhydrides. wikipedia.org These NCAs are formed by reacting an amino acid with phosgene (B1210022) or its safer equivalents, such as triphosgene. wikipedia.orgnih.gov

The mechanism, known as the Fuchs-Farthing method, involves the direct phosgenation of the unprotected amino acid. nih.gov This process leads to the formation of the five-membered ring by intramolecular condensation, where the amino group and the α-carboxylic acid group of aspartic acid react to form the anhydride (B1165640), leaving the β-carboxylic acid group as the acetic acid side chain. While effective, this method traditionally requires toxic reagents like phosgene. nih.govrsc.org

Chemo- and Stereoselective Synthesis Methodologies

Achieving high levels of chemical and stereochemical control is paramount in the synthesis of complex molecules like this compound, particularly due to the chiral center at the C4 position of the oxazolidinone ring.

Enantioselective Synthesis Routes for Chiral Forms

The most straightforward approach to obtaining enantiomerically pure this compound is to start with a chiral amino acid. Using natural L-aspartic acid or L-serine as the precursor allows the stereochemistry at the α-carbon to be directly transferred to the C4 position of the final heterocyclic product. This "chiral pool" synthesis is a common and effective strategy for ensuring the desired enantiomer is produced. google.comrsc.org

Modern advancements focus on the catalytic asymmetric hydrogenation of unsaturated precursors (2-oxazolones) to produce chiral 2-oxazolidinones. rsc.orgrsc.org This method establishes the key stereocenter late in the synthesis, offering a powerful alternative for creating diverse and optically active oxazolidinone derivatives with high enantioselectivity (up to 96% ee). rsc.orgrsc.org

| Method | Precursor | Key Reagents | Reported Yield | Key Advantages | Source |

|---|---|---|---|---|---|

| Serine-Derived Cyclization | L-Serine | Bis(trichloromethyl) carbonate, NaOH | 8.5% | Utilizes a common amino acid. | google.com |

| Serine-Derived Cyclization | DL-serine methyl ester HCl | S,S'-dimethyl dithiocarbonate, NaOH | >86% | High yield, environmentally friendly (water solvent). | google.com |

| Asymmetric Hydrogenation | 2-Oxazolones | Ruthenium(II)–NHC catalyst, H₂ | Up to 99% | Excellent enantioselectivity and yield. | rsc.orgrsc.org |

Catalytic Systems for Enhanced Efficiency

Catalysis offers a pathway to more efficient and selective syntheses. In the context of oxazolidinone synthesis, various catalytic systems have been developed. Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have proven highly effective for the asymmetric hydrogenation of 2-oxazolones, providing optically active 4-substituted 2-oxazolidinones with excellent yields and enantioselectivities. rsc.orgrsc.org

Other catalytic approaches include the use of organoselenium catalysts for the intermolecular enantioselective oxyamination of alkenes and palladium catalysts for the asymmetric intramolecular aminopalladation of allylic carbamates. acs.orgthieme-connect.com Biocatalysis, using engineered enzymes like myoglobin, has also emerged as a powerful tool for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives to form enantioenriched oxazolidinones. acs.org

Sustainable and Scalable Production Protocols

Modern chemical synthesis places a strong emphasis on sustainability and the ability to scale production efficiently and safely. For this compound and related compounds, this involves moving away from hazardous reagents and solvents toward greener alternatives.

A significant step towards sustainable production is the replacement of hazardous phosgene. nih.govrsc.org Safer alternatives like bis(trichloromethyl) carbonate (triphosgene) are often used. tandfonline.com More recently, methods using carbon dioxide (CO₂) as a C1 feedstock have been developed. One such innovative, phosgene-free strategy synthesizes N-carboxyanhydrides directly from amino acids and CO₂ using n-propylphosphonic anhydride (T3P) as an activator, which is a much greener approach. rsc.org

The use of environmentally benign solvents is another cornerstone of sustainable synthesis. A patented method for a related oxazolidinone carboxylic acid highlights the use of water as the reaction solvent, which is safe, non-toxic, and easy to handle, leading to a product yield of over 86%. google.com Furthermore, deep eutectic solvents (DESs), which are biodegradable and non-toxic, have been employed as both the catalyst and reaction medium for oxazolidinone synthesis, achieving high atom economy and low environmental impact. researchgate.netrsc.org These protocols, which combine high yields with green reaction media and safer reagents, are crucial for developing truly sustainable and scalable production methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅NO₅ | lookchem.com |

| Exact Mass | 159.01677226 | lookchem.com |

| Density | 1.575 g/cm³ | lookchem.com |

| Polar Surface Area (PSA) | 96.19 Ų | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Green Chemistry Principles in Synthesis

The traditional synthesis of N-carboxyanhydrides, including this compound, has historically relied on the use of phosgene or its derivatives (e.g., triphosgene). wikipedia.orgnih.gov While effective, these reagents are highly toxic and their use generates significant safety and environmental concerns, leading to the production of chlorinated by-products. google.com In alignment with the principles of green chemistry, which advocate for the use of safer reagents and the minimization of waste, significant research has been directed towards developing phosgene-free synthetic routes.

A prominent greener alternative involves the use of dehydrating agents to facilitate the cyclization of N-protected aspartic acid. One such reagent that has gained traction is n-propylphosphonic anhydride (T3P). This method avoids the hazards associated with phosgene and often proceeds under milder conditions with high yields and purities, generating non-toxic and easily removable by-products.

Another innovative and environmentally benign approach is the direct carboxylation of the amino acid using carbon dioxide (CO2) as a C1 source. This method is still under development but represents a significant step towards a more sustainable synthesis, as it utilizes an abundant and non-toxic reagent.

The application of green chemistry principles to the synthesis of this compound is summarized in the following table:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to avoid the formation of hazardous waste, such as chlorinated by-products from phosgenation. |

| Atom Economy | Utilizing methods like direct carboxylation with CO2 to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing highly toxic phosgene with safer alternatives like n-propylphosphonic anhydride (T3P). |

| Safer Solvents and Auxiliaries | Exploring the use of less hazardous solvents and minimizing their use through solvent-free or high-concentration reaction conditions. |

| Catalysis | Investigating catalytic routes to improve reaction efficiency and reduce the need for stoichiometric reagents. |

Process Optimization for Industrial and Academic Applications

The optimization of synthetic processes for this compound is crucial for both large-scale industrial production and for efficient, reproducible synthesis in academic laboratories. Key parameters for optimization include reaction temperature, time, concentration, and the choice of catalyst and solvent.

For industrial applications, the focus is often on maximizing yield, minimizing costs, and ensuring the safety and scalability of the process. This can involve the development of continuous flow processes, which offer advantages over traditional batch reactions in terms of heat and mass transfer, safety, and automation. nih.govresearchgate.net The use of fixed-bed catalysts in flow systems can also simplify product purification and catalyst recycling.

In an academic setting, while yield and efficiency are still important, there may be a greater emphasis on the versatility of the method, the ease of setup, and the ability to synthesize a variety of related derivatives. The optimization will focus on achieving high purity on a smaller scale with readily available laboratory equipment.

A factorial design of experiments can be a powerful tool to systematically investigate the effects of multiple reaction parameters and their interactions, leading to a highly optimized process. rsc.org For instance, the molar ratio of reactants, reaction temperature, and reaction time can be varied to determine the optimal conditions for the synthesis of this compound.

The following table outlines key parameters for process optimization in the synthesis of this compound:

| Parameter | Industrial Application Focus | Academic Application Focus |

| Solvent | Low cost, low environmental impact, easy to recover and recycle. | High purity, compatibility with a range of substrates, ease of removal. |

| Temperature | Optimal range for high reaction rate and selectivity, minimizing energy consumption. | Conditions that are easily and safely achievable with standard laboratory equipment. |

| Reaction Time | Minimized to increase throughput and reduce operational costs. | Sufficient time to ensure complete conversion and high purity. |

| Catalyst | High activity and stability, low cost, easily separable and recyclable. | High selectivity, commercially available or easily prepared. |

| Purification | Scalable and cost-effective methods like crystallization or distillation. | Chromatographic methods for high purity, crystallization. |

While specific data for the industrial scale-up of this compound synthesis is not extensively published in open literature, the principles of process optimization used for other fine chemicals and pharmaceuticals are directly applicable.

Elucidating the Chemical Reactivity and Transformation Pathways of 2,5 Dioxooxazolidine 4 Acetic Acid

Ring-Opening Polymerization Mechanisms and Kinetics

The most significant reaction of 2,5-dioxooxazolidine-4-acetic acid is its ring-opening polymerization (ROP) to form poly(aspartic acid). This process is a subset of the broader class of NCA polymerizations, which are the most common methods for producing synthetic polypeptides. researchgate.net The polymerization proceeds via the opening of the strained N-carboxyanhydride ring, driven by the release of carbon dioxide.

Initiation and Propagation in NCA Polymerization from this compound Derivatives

The ring-opening polymerization of NCAs, including those derived from this compound, can be initiated by a variety of nucleophiles. dcu.ie The two primary mechanisms for NCA ROP are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.netdcu.iersc.org

Normal Amine Mechanism (NAM): This mechanism is typically initiated by strong nucleophiles like primary amines. dcu.ie The initiator attacks the C5 carbonyl carbon of the NCA ring, leading to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield a primary amine. dcu.ie This newly formed amine can then attack another NCA monomer, propagating the polymer chain. dcu.ie A faster initiation rate compared to the propagation rate in this mechanism can lead to polypeptides with low polydispersity. dcu.ie

Activated Monomer Mechanism (AMM): In the presence of weak nucleophiles or strong bases, the AMM can occur. rsc.org Here, a base deprotonates the N-H bond of the NCA, creating an "activated monomer" anion. rsc.org This anion then acts as the nucleophile, attacking another NCA monomer to propagate the polymerization. rsc.org

The choice of initiator is crucial in controlling the polymerization process. Besides primary amines, other initiators like alcohols and water can also be employed, often in conjunction with catalysts to control the reaction. dcu.ieacs.org For instance, the use of an acid catalyst can facilitate the initiation by a hydroxyl group while suppressing immediate propagation. acs.org

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture, molecular weight, and molecular weight distribution (polydispersity) is a key objective in polypeptide synthesis. Historically, NCA polymerization was often associated with a lack of control, leading to broad molecular weight distributions. researchgate.net However, significant advancements have been made in developing controlled ROP techniques. rsc.orgnih.gov

The use of specific initiators and catalysts, such as transition metal complexes, has enabled the synthesis of well-defined polypeptides with predictable molecular weights and narrow polydispersities. researchgate.netrsc.org The "grafting from" approach, where polymerization is initiated from a surface, allows for the creation of polymer-inorganic hybrids with high grafting density. dcu.ie This method provides excellent control over the polymer thickness and allows for the incorporation of a wide range of functionalities. dcu.ie

The table below summarizes key factors influencing the control over NCA polymerization.

| Factor | Influence on Polymerization |

| Initiator Type | Determines the polymerization mechanism (NAM vs. AMM) and can influence initiation and propagation rates. dcu.iersc.org |

| Catalyst | Can accelerate polymerization and enhance control over molecular weight and polydispersity. researchgate.netnih.gov |

| Reaction Conditions | Temperature, solvent, and monomer purity are critical for achieving controlled polymerization. researchgate.net |

| "Grafting From" Technique | Allows for the synthesis of surface-tethered polymers with high grafting density and controlled thickness. dcu.ie |

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group on the side chain of this compound provides a versatile handle for a variety of derivatization reactions, allowing for the modification of the resulting polymer's properties.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the ester product. masterorganicchemistry.com Various coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) and dichloroimidazolidinedione (DCID), can also facilitate esterification under mild conditions. nih.govresearchgate.net The resulting esters can be purified and are generally stable. thermofisher.com

Amidation: The carboxylic acid can also be converted to an amide by reacting with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to a more reactive species. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to facilitate the coupling of carboxylic acids and amines. thermofisher.comnih.gov The resulting amides can introduce a wide range of functionalities into the polymer. nih.govnih.gov

The table below provides examples of reagents used for esterification and amidation.

| Reaction | Reagent Class | Specific Examples |

| Esterification | Acid Catalysts | Sulfuric acid (H₂SO₄), Tosic acid (TsOH) masterorganicchemistry.com |

| Coupling Reagents | DMTMM, DCID nih.govresearchgate.net | |

| Amidation | Carbodiimides | EDAC thermofisher.comnih.gov |

Formation of Anhydrides and Acyl Halides

For further reactivity, the carboxylic acid moiety can be converted into more reactive functional groups like anhydrides and acyl halides.

Anhydrides: Anhydrides can be formed from carboxylic acids, though specific methods for this compound are not detailed in the provided context. Generally, this involves the dehydration of two carboxylic acid molecules or the reaction of a carboxylate with an acyl halide.

Acyl Halides: The conversion of the carboxylic acid to an acyl halide, such as an acyl chloride, creates a highly reactive intermediate. For example, (2,4-dioxothiazolidin-5-yl)acetyl chloride has been synthesized and used in subsequent reactions to form amides. nih.govnih.gov These acyl halides are potent electrophiles and readily react with a variety of nucleophiles.

Modifications and Stability of the Oxazolidinone Core

The oxazolidinone ring itself is a key functional group, and its stability is an important consideration. The ring is susceptible to hydrolysis, particularly under alkaline conditions, which leads to the opening of the ring. nih.gov The stability of the oxazolidinone ring can be influenced by substituents on the ring. For instance, the electronic properties of the ring can be altered by aromatic versus aliphatic substitutions.

The synthesis of the oxazolidinone core often involves the reaction of an amino acid, like serine, with reagents such as bis(trichloromethyl) carbonate or methyl chloroformate. google.com The oxazolidinone ring can also be found in various other heterocyclic compounds and is a structural motif in some natural products. mcmaster.caresearchgate.net

Nucleophilic Attack and Ring Stability

The chemical reactivity of this compound is largely dictated by the strained five-membered oxazolidine-2,5-dione (B1294343) ring. This ring, also known as an N-carboxyanhydride (NCA) derived from aspartic acid, contains two highly electrophilic carbonyl carbons (at positions 2 and 5), making it a prime target for nucleophilic attack. frontiersin.orgmdpi.com The stability of this ring is therefore intrinsically linked to its susceptibility to reaction with nucleophiles.

The ring-opening of NCAs can be initiated by a variety of nucleophiles, including primary amines, secondary amines, water, and alcohols. wikipedia.orgdcu.ie The reaction typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride (B1165640) ring.

Mechanism of Nucleophilic Attack:

The generally accepted mechanism for the reaction of an NCA with a primary amine, known as the Normal Amine Mechanism (NAM) , involves the following steps:

Nucleophilic Attack: The primary amine attacks one of the carbonyl carbons (typically the more accessible C5 carbonyl) of the NCA ring. dcu.ie

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Ring Opening and Decarboxylation: The ring opens to form a carbamic acid intermediate, which is unstable and readily undergoes decarboxylation (loss of CO2) to yield an amino acid amide. frontiersin.org

This process can continue, with the newly formed amine terminus of the product attacking another NCA molecule, leading to polymerization. wikipedia.org The rate-determining step in the Normal Amine Mechanism is a subject of ongoing discussion and can be either the initial carbonyl addition or the subsequent decarboxylation, depending on the specific monomer, initiator, and reaction conditions. frontiersin.org

In contrast, when strong bases with low nucleophilicity, such as tertiary amines, are used as initiators, an Activated Monomer Mechanism (AMM) may be favored. In this mechanism, the base deprotonates the N-H group of the NCA, making it a more potent nucleophile to attack another NCA molecule. frontiersin.org

The stability of the oxazolidine-2,5-dione ring is significantly influenced by the presence of moisture. Hydrolysis readily occurs, with water acting as the nucleophile, leading to the formation of the parent amino acid, aspartic acid, and the release of carbon dioxide. wikipedia.org While some NCA derivatives exhibit brief tolerance to water, the inherent reactivity of the ring makes it generally susceptible to aqueous environments. wikipedia.org

The table below summarizes the outcomes of nucleophilic attack on this compound by different classes of nucleophiles.

| Nucleophile | Product(s) | Mechanism |

| Primary Amine (R-NH2) | N-substituted aspartic acid amide | Normal Amine Mechanism (NAM) |

| Secondary Amine (R2-NH) | N,N-disubstituted aspartic acid amide | Normal Amine Mechanism (NAM) |

| Water (H2O) | Aspartic acid, Carbon dioxide | Hydrolysis |

| Alcohol (R-OH) | Aspartic acid ester | Alcoholysis |

Transformations under Various Chemical Conditions

Beyond direct nucleophilic attack, this compound can undergo various transformations when subjected to different chemical conditions, such as changes in temperature and pH. These transformations often involve the inherent reactivity of both the oxazolidine-2,5-dione ring and the pendant carboxylic acid group.

Decarboxylation:

One of the key transformations is decarboxylation. While the decarboxylation of the carbamic acid intermediate formed during nucleophilic ring-opening is rapid, the parent molecule itself can also undergo decarboxylation under certain conditions. The presence of the β-carbonyl group in the aspartic acid side chain, relative to the carboxylic acid, can facilitate this process upon heating, although it is not a classic β-keto acid decarboxylation. The mechanism for the decarboxylation of β-keto acids typically involves a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes. wikipedia.org A similar intramolecular rearrangement may facilitate the decarboxylation of this compound under thermal stress.

Hydrolysis under Acidic and Basic Conditions:

The rate and products of hydrolysis can be influenced by the pH of the medium. Under neutral or slightly acidic conditions, the primary product is aspartic acid. However, under strongly basic conditions, the reaction can be more complex. It has been reported for related poly(β-benzyl-L-aspartate) systems that basic conditions can lead to rearrangement of the polymer backbone to form β-peptide linkages through an imide intermediate. illinois.edu This suggests that the integrity of the aspartic acid backbone in this compound could be compromised under basic hydrolysis conditions.

Thermal Decomposition:

At elevated temperatures, this compound is expected to undergo thermal decomposition. For related nitroanilinoacetic acids, thermal decomposition has been shown to proceed via complex pathways, including the loss of small molecules like OH radicals. The thermal decomposition of acetic acid itself can lead to ketene (B1206846) and water or methane (B114726) and carbon dioxide, depending on the conditions. researchgate.netd-nb.info Given the multiple functional groups in this compound, its thermal decomposition is likely to be a complex process involving decarboxylation, ring fragmentation, and potentially other intramolecular reactions.

The following table outlines the expected transformations of this compound under various chemical conditions.

| Condition | Transformation | Primary Product(s) |

| Heating | Decarboxylation / Thermal Decomposition | Potentially products of decarboxylation and ring fragmentation |

| Aqueous Acid (e.g., HCl) | Hydrolysis | Aspartic acid, Carbon dioxide |

| Aqueous Base (e.g., NaOH) | Hydrolysis and potential rearrangement | Aspartate, Carbon dioxide, and potential side products |

| Anhydrous Alcohol (R-OH) with heat | Esterification and Ring Opening | Aspartic acid ester |

Research on Derivatives and Analogues of 2,5 Dioxooxazolidine 4 Acetic Acid

Synthesis and Structural Characterization of Key Derivatives

The synthesis and characterization of derivatives are fundamental to exploring their chemical potential. This section delves into specific esters and substituted analogues that have been the subject of scientific research.

Benzyl (B1604629) (S)-2,5-dioxooxazolidine-4-acetate is a notable derivative of 2,5-Dioxooxazolidine-4-acetic acid. nih.gov Its synthesis is a key step in the preparation of various other chemical entities. This compound is also known by other names such as (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate and β-Benzyl L-Aspartic Acid N-carboxyanhydride. chemicalbook.com

The structural and physical properties of Benzyl (S)-2,5-dioxooxazolidine-4-acetate are summarized in the table below:

| Property | Value |

| Molecular Formula | C12H11NO5 |

| Molecular Weight | 249.22 g/mol |

| Melting Point | 120-122 °C |

| Density | 1.332±0.06 g/cm³ (Predicted) |

| Form | Solid |

| Color | White to Off-White |

| Solubility | Slightly soluble in Acetone, Chloroform (heated), and DMSO |

Data sourced from ChemicalBook and PubChem. nih.govchemicalbook.com

Research into substituted oxazolidinone analogues has yielded compounds with significant biological potential. For instance, novel oxazolidinone analogues have been synthesized and evaluated for their antibacterial activity. nih.gov One efficient method for their synthesis involves a microwave-assisted, L-proline-mediated three-component Mannich reaction, followed by cyclization. nih.gov This approach has been used to create a variety of analogues, demonstrating the versatility of the oxazolidinone scaffold for chemical modification. nih.govresearchgate.net

Exploration of Isomeric Forms and Related Heterocycles

The study of isomers and related heterocyclic systems provides valuable comparative insights into the properties and potential applications of this compound derivatives.

2,4-Dioxothiazolidine-5-acetic acid is a thiazolidine (B150603) derivative that serves as an interesting structural analogue for comparative analysis. nih.gov This compound and its derivatives are known to possess a wide range of pharmacological activities. nih.gov The synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has been a focus of research, with various compounds being prepared and characterized. nih.govresearchgate.netscienceopen.com These studies often involve the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with other chemical moieties. nih.govscienceopen.com

The structural differences between the oxazolidine (B1195125) and thiazolidine rings, specifically the presence of an oxygen versus a sulfur atom, can significantly influence the chemical and biological properties of the resulting acetic acid derivatives.

Imidazolidine (B613845) derivatives represent another class of related heterocycles that have been extensively studied. These compounds are recognized for their potential in various therapeutic areas. nih.gov Research has highlighted the role of the imidazolidine nucleus in interacting with biological macromolecules, which underpins their activity. nih.gov The synthesis of various imidazolidine derivatives continues to be an active area of investigation, aiming to explore their diverse chemical space.

Functionalization Strategies and Their Influence on Chemical Properties

The functionalization of the this compound scaffold and its analogues is a key strategy for modulating their chemical properties. Various synthetic methods can be employed to introduce different functional groups onto the heterocyclic ring or the acetic acid side chain.

For related oxazolidinone systems, functionalization has been achieved through methods such as N-arylation via Goldberg coupling reactions and alkylation of the nitrogen atom. mdpi.com The introduction of different substituents can impact factors like solubility, stability, and reactivity. For example, the synthesis of N-substituted-4-methylene-oxazolidinones can be achieved through base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. researchgate.net These strategies highlight the potential for creating a diverse library of compounds based on the this compound core structure for further scientific investigation.

2,5 Dioxooxazolidine 4 Acetic Acid As a Crucial Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Molecules

The unique structural features of 2,5-dioxooxazolidine-4-acetic acid make it an important starting material for the creation of sophisticated organic compounds.

Application in Beta-Lactam Antibiotic Synthesis

While direct synthesis of β-lactam antibiotics from this compound is not the most common pathway, the principles of β-lactam ring formation are relevant. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a fundamental method for creating the β-lactam core. organic-chemistry.org Ketenes, which can be generated from carboxylic acids, react with imines to form the four-membered azetidin-2-one (B1220530) ring characteristic of β-lactam antibiotics. nih.govjmchemsci.com The synthesis of optically active bicyclic β-lactam carboxylic acids, which are of interest for their potential to inhibit pilus biogenesis in pathogenic bacteria, has been achieved starting from different heterocyclic precursors. rsc.org

Role in the Formation of 4-Oxazolidinone Moieties

The oxazolidinone ring is a significant pharmacophore present in various bioactive molecules. 2-Oxazolidinone itself is a heterocyclic compound containing nitrogen and oxygen in a five-membered ring. wikipedia.org Derivatives of 4-thiazolidinone (B1220212), a related sulfur-containing heterocycle, have demonstrated a wide range of pharmacological activities. nih.govresearchgate.net The synthesis of these and other heterocyclic systems often involves the cyclization of appropriate precursors. While not a direct precursor in all cases, the chemistry of this compound provides a foundation for understanding the construction of such heterocyclic rings.

Utility in Complex Polymer and Bioconjugate Synthesis

The reactivity of this compound makes it a useful building block in the field of polymer chemistry, particularly for the creation of functional polymers and bioconjugates.

Template for PEG-b-PAsp Block Copolymers

Building Block for Functional Nanoplatforms

The ability to incorporate functional groups into polymers is crucial for the development of advanced nanoplatforms for applications such as drug delivery and diagnostics. The carboxylic acid group of this compound provides a handle for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules. This functionalization is a key step in the design of targeted drug delivery systems and other functional nanomaterials.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,5 Dioxooxazolidine 4 Acetic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 2,5-Dioxooxazolidine-4-acetic acid from impurities and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. jchr.org These methods demonstrate high precision and accuracy, making them reliable for routine quality control. jchr.org

A typical RP-HPLC method might utilize a C18 column, such as a Kromasil-C18 (250 x 4.6mm, 5µm), with a gradient elution mobile phase. jchr.org The mobile phase often consists of an aqueous buffer (e.g., orthophosphoric acid buffer) and an organic modifier like acetonitrile (B52724). jchr.org Detection is commonly performed using a PDA detector at a specific wavelength, for instance, 210 nm. jchr.org Such methods can achieve satisfactory separation and a short runtime, often under 30 minutes. jchr.org

Validation of these HPLC methods is critical and typically includes assessing linearity, precision, accuracy, and robustness to ensure compliance with regulatory guidelines. jchr.org For instance, a validated method for a similar organic acid demonstrated linearity over a wide concentration range (e.g., 0.024–7.475 mg/mL) with a high correlation coefficient (R² > 0.999). jchr.org The limits of detection (LOD) and quantitation (LOQ) are also determined to establish the method's sensitivity. jchr.org For example, in the analysis of acetic acid in a pharmaceutical, the LOD and LOQ were found to be 8.2µg/mL and 24.9µg/mL, respectively. jchr.org

| Parameter | Typical Value/Range | Source |

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) | jchr.org |

| Mobile Phase | Gradient with Orthophosphoric acid buffer and Acetonitrile | jchr.org |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detector | PDA at 210 nm | jchr.org |

| Linearity (Example) | 0.025–7.5 mg/mL (R² = 0.99) | jchr.org |

| LOD (Example) | 8.2 ppm | jchr.org |

| LOQ (Example) | 24.9 ppm | jchr.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. colostate.edu This process modifies the functional groups of the molecule to increase its volatility and improve its chromatographic behavior. gcms.cz

Common derivatization methods for carboxylic acids include silylation and alkylation (esterification). colostate.edu Silylation involves replacing active hydrogen atoms with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and decreases hydrogen bonding. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Alkylation, particularly forming methyl esters, is another widely used technique that offers excellent stability for GC analysis. gcms.cz

The derivatized analyte can then be analyzed using a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net The choice of GC column is also critical, with nonpolar silicone phases like SPB™-1 and SPB-5 being suitable for analyzing TMS derivatives. gcms.cz The GC method parameters, such as oven temperature program, injector temperature, and carrier gas flow rate, must be optimized to achieve good separation and peak shape. embrapa.br For instance, a method for analyzing volatile impurities might use a splitless injection mode with helium as the carrier gas. epa.gov

It is important to note that derivatization reactions require careful optimization of factors like temperature and time to ensure the reaction goes to completion. sigmaaldrich.com

Ion Exchange and Ion Exclusion Chromatography for Organic Acids

Ion exchange and ion exclusion chromatography are valuable techniques for the analysis of organic acids like this compound, especially in complex matrices. diduco.comdiduco.com

Ion Exclusion Chromatography (IEC) separates neutral and ionizable compounds based on their acidity, size, and hydrophobicity. diduco.com For the separation of carboxylic acids, which form anions, a cation exchange stationary phase with negatively charged groups is used. diduco.com This technique is particularly effective for separating weak acids that can penetrate the pores of the packing material from strong acids that are excluded due to electrical repulsion. shimadzu.itshimadzu.com The mobile phase in IEC for acids typically consists of pure water or a low concentration of a strong acid, such as sulfuric acid. diduco.com

A study on the determination of organic acids in wastewater demonstrated the effectiveness of IEC in eliminating interferences from inorganic anions, which are eluted in the void volume. thermofisher.com In that method, an IonPac ICE-AS1 column was used with a dilute heptafluorobutyric acid (HFBA) eluent. thermofisher.com

Ion Exchange Chromatography (IEX) can also be employed. For instance, a mixed-bed ion exchange resin has been used for the recovery and purification of acetic acid from dilute solutions. rsc.org This process can involve a demineralization step to remove interfering inorganic anions, followed by treatment with the mixed-bed resin to capture the organic acid, which can then be selectively eluted. rsc.org

| Technique | Principle | Typical Application for Organic Acids | Source |

| Ion Exclusion Chromatography (IEC) | Separation based on Donnan exclusion, acidity, size, and hydrophobicity. | Separation from inorganic anions and other organic acids. | diduco.comshimadzu.itshimadzu.com |

| Ion Exchange Chromatography (IEX) | Separation based on reversible binding to charged stationary phase. | Recovery and purification from complex matrices. | rsc.org |

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical shifts (positions of the signals), the splitting patterns (which indicate neighboring protons), and the integration (the relative number of protons of each type). For a related compound, 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid, specific proton signals would be expected for the acetic acid methylene (B1212753) group and the protons on the heterocyclic ring.

¹³C NMR spectra provide information on the different types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the oxazolidine (B1195125) ring, the carbonyl carbon of the acetic acid group, the methine carbon at the 4-position of the ring, and the methylene carbon of the acetic acid side chain. nih.gov Predicted ¹³C NMR data for acetic acid shows a signal for the carboxyl carbon and the methyl carbon. hmdb.cahmdb.ca

The analysis of NMR data for analogous structures, such as other imidazolidinone or oxazolidinone derivatives, can provide valuable insights into the expected spectral features of the target compound.

| Nucleus | Expected Signals for this compound |

| ¹H | Signal for the N-H proton, a signal for the C4-H proton, and a signal for the CH₂ protons of the acetic acid group. |

| ¹³C | Signals for the two carbonyl carbons (C2 and C5), a signal for the C4 carbon, a signal for the methylene carbon of the acetic acid group, and a signal for the carboxyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in this compound and their expected IR absorption ranges are:

O-H stretch from the carboxylic acid group, which appears as a very broad band in the region of 3300-2500 cm⁻¹. lumenlearning.comlibretexts.org This broadness is due to hydrogen bonding. libretexts.org

N-H stretch from the oxazolidine ring, typically appearing in the 3300-3500 cm⁻¹ range. openstax.org

C=O stretch from the two carbonyl groups in the oxazolidine ring and the carbonyl group of the carboxylic acid. These will result in strong, sharp peaks in the range of 1760-1690 cm⁻¹. lumenlearning.comlibretexts.orglibretexts.org The exact position can help distinguish between the different carbonyl environments.

C-O stretch from the carboxylic acid and the ester-like linkage in the oxazolidine ring, typically found between 1320-1210 cm⁻¹. lumenlearning.comlibretexts.org

The IR spectrum of a similar compound, 2,4-dioxothiazolidine-5-acetic acid, showed carbonyl absorptions for the amide and the thio-linked carbonyl, as well as the carboxyl hydroxyl group stretch. nih.gov The analysis of the IR spectrum of acetic acid itself clearly shows the characteristic broad O-H stretch and the C=O stretch. libretexts.orgresearchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |

| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | lumenlearning.comlibretexts.org |

| Amide N-H Stretch | 3300-3500 | openstax.org |

| Carbonyl C=O Stretch | 1760-1690 (strong, sharp) | lumenlearning.comlibretexts.org |

| C-O Stretch | 1320-1210 | lumenlearning.comlibretexts.org |

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS/MS) for Identification and Trace Analysis

Mass spectrometry (MS) coupled with chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC) represents a powerful tool for the identification and quantification of this compound, even at trace levels. The choice between LC-MS/MS and GC-MS/MS often depends on the analyte's volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally well-suited for analyzing polar, non-volatile compounds like this compound. The compound can be analyzed in its native form without the need for derivatization. In a typical LC-MS/MS workflow, the analyte is first separated from the sample matrix on a suitable LC column, such as a reverse-phase C18 column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or acetic acid to improve chromatographic peak shape and ionization efficiency. epa.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that can generate intact molecular ions with minimal fragmentation. For this compound (molecular weight: 159.09 g/mol ), in positive ion mode, the protonated molecule [M+H]⁺ at m/z 160.02 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 158.01 would be observed.

The use of selected reaction monitoring (SRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, allows for highly sensitive and selective quantification, making it ideal for trace analysis in complex matrices. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for the analysis of this compound, although it would likely require a derivatization step to increase the compound's volatility and thermal stability. gcms.cz Carboxylic acids and N-H groups are often derivatized to their more volatile ester and silyl derivatives, respectively. For example, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the carboxylic acid and the amide with trimethylsilyl (TMS) groups.

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a hard ionization technique that results in extensive fragmentation, providing a detailed mass spectrum that can serve as a chemical fingerprint for the compound. The resulting fragmentation pattern can be compared to spectral libraries for identification. Similar to LC-MS/MS, GC-MS/MS can be used in SRM mode for sensitive and selective quantification. epa.gov

Table 1: Potential Mass Spectrometric Parameters for this compound Analysis

| Parameter | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Ionization Mode | Electrospray (ESI), positive or negative ion mode | Electron Ionization (EI) after derivatization |

| Precursor Ion (Positive ESI) | [M+H]⁺, m/z 160.02 | N/A (EI leads to extensive fragmentation) |

| Precursor Ion (Negative ESI) | [M-H]⁻, m/z 158.01 | N/A |

| Potential Fragment Ions | Loss of H₂O, CO₂, acetic acid side chain | Characteristic fragments of the derivatized compound |

| Quantification Mode | Selected Reaction Monitoring (SRM) | Selected Ion Monitoring (SIM) or SRM |

| Derivatization | Not typically required | Required (e.g., silylation, esterification) |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method would provide an unambiguous determination of the molecular structure and solid-state packing of this compound. The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. jlu.edu.cn

By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the crystal and, from that, to determine the precise location of each atom in the unit cell. The resulting structural data includes bond lengths, bond angles, and torsion angles with very high precision.

For this compound, an SC-XRD analysis would reveal:

The planarity of the oxazolidine-2,5-dione (B1294343) ring.

The conformation of the acetic acid side chain relative to the heterocyclic ring.

The intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The presence of a carboxylic acid group and an N-H group suggests that hydrogen bonding would be a significant feature in the crystal structure.

While specific crystallographic data for this compound is not publicly available, studies on analogous structures, such as 2,4-dioxothiazolidine-5-acetic acid salts, demonstrate the utility of this technique. nih.gov In these related structures, SC-XRD has been used to elucidate the supramolecular architecture and the nature of intermolecular interactions. nih.gov

Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD for a Hypothetical Crystal of this compound

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements of the crystal. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y'°, γ = 90° | The lengths of the sides of the unit cell and the angles between them. | | Volume (V) | XYZ ų | The volume of the unit cell. | | Z | 4 | The number of molecules per unit cell. | | Density (calculated) | X.XX g/cm³ | The calculated density of the crystal. | | Hydrogen Bonds | O-H···O, N-H···O | The specific hydrogen bonding interactions observed in the crystal structure. |

Electroanalytical Methods for Detection

Electroanalytical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds. While specific studies on the electroanalysis of this compound are not prominent in the literature, the general principles of these techniques can be applied. The electroactivity of this compound would likely stem from the oxidation or reduction of the oxazolidine-2,5-dione ring or the carboxylic acid group.

Electrochemical detection typically involves measuring the current response of an analyte at an electrode surface as a function of an applied potential. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be utilized to study the electrochemical behavior of this compound and to develop quantitative methods.

The development of an electroanalytical method would involve several key steps:

Selection of the Working Electrode: Various electrode materials could be investigated, including glassy carbon, carbon paste, and metal electrodes. The surface of the working electrode can be modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or polymers to enhance sensitivity and selectivity. nih.gov

Optimization of Experimental Conditions: This includes the choice of supporting electrolyte, pH, and the parameters of the voltammetric technique (e.g., scan rate, pulse amplitude). The pH of the solution is particularly important as it can affect the protonation state of the carboxylic acid and the N-H group, thereby influencing the electrochemical response.

Investigation of the Electrochemical Mechanism: Cyclic voltammetry can be used to probe the nature of the electrochemical reaction, such as whether it is a reversible, quasi-reversible, or irreversible process, and to determine the number of electrons and protons involved in the reaction.

Development of a Quantitative Method: Once the optimal conditions are established, a calibration curve can be constructed by measuring the peak current as a function of the analyte concentration. This allows for the quantification of this compound in various samples.

For instance, research on the electrochemical detection of other organic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has demonstrated the feasibility of using techniques like differential pulse voltammetry at modified carbon paste electrodes for their determination. nih.gov A similar approach could be adapted for this compound.

Table 3: Potential Electroanalytical Techniques for the Detection of this compound

| Technique | Principle | Potential Application |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. | To study the electrochemical behavior and reaction mechanism. |

| Differential Pulse Voltammetry (DPV) | Pulses of a fixed amplitude are superimposed on a linearly increasing potential ramp, and the current is sampled before and after each pulse. | For quantitative analysis with improved sensitivity and resolution compared to CV. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the working electrode, and the current is sampled at the end of each forward and reverse pulse. | For rapid and sensitive quantitative analysis. |

Computational and Theoretical Investigations of 2,5 Dioxooxazolidine 4 Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometric and electronic properties of molecules. A typical DFT study of 2,5-Dioxooxazolidine-4-acetic acid would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties can be calculated. For instance, studies on similar heterocyclic compounds, such as derivatives of 2,4-dioxothiazolidine-5-acetic acid, have utilized DFT to determine optimized geometrical parameters like bond lengths and angles. nih.gov For this compound, one would expect the calculated bond lengths of the oxazolidine (B1195125) ring and the acetic acid side chain to be in good agreement with experimental data if available. The stability of the molecule can be inferred from its total energy and vibrational frequencies. All calculated vibrational frequencies should be real to confirm that the optimized geometry corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. lookchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This information is crucial for predicting how the molecule will interact with other reagents. A large HOMO-LUMO gap would suggest high stability and low reactivity, whereas a small gap would indicate a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific values are not available from the conducted research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying charge transfer and hyperconjugative interactions.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational landscape.

Conformational Analysis and Tautomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its acetic acid side chain, multiple low-energy conformations may exist. A systematic conformational search would identify the most stable conformers and the energy barriers between them.

Tautomerism, the interconversion between structural isomers, is also a possibility for this compound. For instance, the enol form of the dione (B5365651) moiety or the carboxyl group could potentially exist in equilibrium with the keto form. Computational methods can be used to calculate the relative energies of these tautomers to determine their populations at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motions and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time.

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior. This includes conformational transitions, the flexibility of the molecule, and its interactions with solvent molecules. Such simulations are invaluable for understanding how the molecule behaves in a realistic environment, which is crucial for predicting its properties and function in various applications.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics utilizes computational methods to analyze chemical and biochemical data, enabling the prediction of properties and activities of molecules. For this compound, chemoinformatic analysis provides valuable insights into its physicochemical characteristics, which are crucial for understanding its potential biological interactions and behavior in various chemical environments.

A collection of calculated molecular descriptors for this compound offers a quantitative profile of its structural and electronic features. These descriptors are fundamental in computational drug design and molecular modeling.

Molecular Descriptors of this compound

| Descriptor | Value | Reference |

| Molecular Formula | C5H5NO5 | lookchem.com |

| Exact Mass | 159.01677226 | lookchem.com |

| PSA (Polar Surface Area) | 96.19 Ų | lookchem.com |

| Density | 1.575 g/cm³ | lookchem.com |

| LogP | -1.26390 | lookchem.com |

| XLogP3 | -0.9 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Heavy Atom Count | 11 | lookchem.com |

| Complexity | 223 | lookchem.com |

These descriptors provide a foundational understanding of the molecule's properties. The Polar Surface Area (PSA) suggests the molecule's potential for membrane permeability, while the LogP and XLogP3 values indicate its hydrophilicity. lookchem.com The number of hydrogen bond donors and acceptors is critical for predicting its binding affinity to biological targets. lookchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead compounds in drug discovery.

A review of the current scientific literature did not yield any specific QSAR studies focused solely on this compound. While QSAR analyses have been conducted on structurally related classes of compounds such as oxazolidinone and thiazolidinedione derivatives, dedicated research establishing a quantitative link between the specific structural features of this compound and a particular biological activity is not available at this time. The development of such models would require a dataset of structurally similar compounds with corresponding measured biological activities.

Biochemical Significance and Mechanistic Studies Excluding Clinical Applications

Interaction with Biological Macromolecules (Conceptual Framework)

The biological potential of a molecule is fundamentally linked to its ability to interact with macromolecules like proteins and nucleic acids. The structure of 2,5-Dioxooxazolidine-4-acetic acid, featuring a heterocyclic ring, multiple carbonyl groups, and a carboxylic acid side chain, provides several key features for such interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netspringernature.com This modeling provides insights into binding affinity and the nature of the interactions at the active site. For this compound, docking studies would elucidate how its functional groups engage with amino acid residues within a protein's binding pocket.

While direct docking studies on this specific compound are not widely published, the principles can be inferred from research on analogous structures like thiazolidinone derivatives. nih.govresearchgate.net These studies demonstrate that the carbonyl groups and heteroatoms of the ring are often involved in forming hydrogen bonds, while the ring itself can participate in hydrophobic or pi-stacking interactions. nih.gov The acetic acid side chain is a particularly strong hydrogen bond donor and acceptor, likely anchoring the ligand within a binding site.

Table 1: Conceptual Molecular Docking Interactions for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Ionic Bonding, Hydrogen Bonding |

| Ring Carbonyls (C=O) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Ring Nitrogen (-NH-) | Aspartate, Glutamate | Hydrogen Bonding |

| Oxazolidine (B1195125) Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

Enzymes function by binding substrates in a specific region known as the active site. The interaction is governed by the three-dimensional arrangement of amino acids, which creates a unique chemical environment. For a molecule like this compound, its ability to inhibit or act as a substrate for an enzyme would depend on its complementarity to the active site.

The acetic acid moiety is a common feature in many natural enzyme substrates. This group could potentially mimic an endogenous carboxylic acid, allowing it to fit into the active site of enzymes involved in, for example, fatty acid or amino acid metabolism. The oxazolidine-2,5-dione (B1294343) ring presents a rigid structure that could orient the acetic acid side chain in a very specific conformation, a feature often exploited in rational drug design to enhance binding selectivity and affinity. researchgate.net Studies on related thiazolidinedione structures show their effectiveness as enzyme inhibitors, where they bind to receptor sites and modulate enzyme activity. researchgate.net

Theoretical Integration into Metabolic Pathways

Understanding how a compound is processed and transformed by the body is key to defining its biochemical role. This involves considering its potential as a substrate in existing metabolic pathways and the likely biotransformation reactions it may undergo.

Given its structure, this compound could theoretically be recognized by enzymes that process small organic acids. The carboxylic acid group is a primary determinant for such interactions. It could potentially enter pathways involving dicarboxylic or keto-acids, although its unique heterocyclic core distinguishes it from common metabolic intermediates. Its entry into such pathways would depend on the specificity of the relevant transporter proteins and enzymes.

Biotransformation is the process by which the body chemically modifies xenobiotics, primarily in the liver, to facilitate their excretion. nih.gov This typically occurs in two phases. nih.gov For this compound, several theoretical biotransformation pathways can be proposed.

Phase I Reactions : These reactions introduce or expose functional groups. The most likely Phase I reaction would be hydrolysis of the oxazolidine ring. The ester and amide bonds within the ring are susceptible to cleavage by hydrolase enzymes, which would break open the heterocyclic structure to form a more linear, polar metabolite. nih.gov

Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the compound. nih.gov The carboxylic acid group of this compound is an ideal site for conjugation with glucuronic acid (glucuronidation) or amino acids like glycine (B1666218) or taurine. nih.gov These processes dramatically increase the water solubility of the compound, preparing it for renal or biliary excretion. nih.gov

Table 2: Theoretical Biotransformation of this compound

| Phase | Reaction Type | Potential Outcome |

|---|---|---|

| Phase I | Hydrolysis | Cleavage of the oxazolidine ring, exposing amide and ester groups. |

| Phase II | Glucuronidation | Conjugation of glucuronic acid to the carboxylic acid moiety. |

Biologically Relevant Derivatizations and Analogues

The core structure of this compound serves as a scaffold that can be chemically modified to produce a library of analogues with potentially different biological activities. The synthesis of related heterocyclic compounds, such as 1,3,4-oxadiazolines and 2-oxo-oxazolidine-4-carboxylic acids, demonstrates the chemical feasibility of creating diverse derivatives. google.commdpi.com

Key sites for derivatization include:

The Acetic Acid Carboxyl Group : This group can be converted to esters, amides, or hydrazides, which can then be used to link the molecule to other chemical entities. researchgate.net

The Ring Nitrogen : The hydrogen on the ring nitrogen can be substituted with various alkyl or aryl groups, which can alter the molecule's steric profile, solubility, and hydrogen bonding capacity.

The Oxazolidine Ring : While more complex, modifications to the ring itself could be envisioned, potentially replacing oxygen with sulfur (to create a thiazolidine (B150603) analogue) or altering the substitution pattern.

The creation of such analogues is a standard strategy in medicinal chemistry to explore structure-activity relationships (SAR), aiming to optimize a molecule's interaction with a specific biological target. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dioxothiazolidine-5-acetic acid |

| Thiazolidin-4-one |

| 1,3,4-Oxadiazoline |

| 2-oxo-oxazolidine-4-carboxylic acid |

| Glucuronic acid |

| Glycine |

Design and Synthesis of Biologically Relevant Mimetics

The design and synthesis of biologically relevant mimetics of this compound have been explored, particularly through the use of its derivatives to construct larger, functional systems for biomedical applications. A key player in this area is the benzyl (B1604629) ester of the parent compound, known as Benzyl (S)-2,5-dioxooxazolidine-4-acetate. This mimetic serves as a monomer in ring-opening polymerization reactions to create polypeptide-based block copolymers. alfa-chemistry.com

A notable application of this is in the development of functional nanoplatforms. For instance, Benzyl (S)-2,5-dioxooxazolidine-4-acetate has been used to prepare poly(β-benzyl-L-aspartate) (PBLA) chains, which are then attached to polyethylene (B3416737) glycol (PEG) to form an amphiphilic block copolymer, mPEG-b-PBLA. alfa-chemistry.com This polymer self-assembles into nanoparticles that can be further modified, for example, by introducing a disulfiram (B1670777) (DSF) prodrug to create a nanoplatform for cancer therapy. alfa-chemistry.com

The synthesis process involves the ring-opening polymerization of Benzyl (S)-2,5-dioxooxazolidine-4-acetate initiated by a primary amine, such as mPEG-NH2. The reaction is typically carried out in a solution of dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere. The resulting block copolymer can then undergo further chemical modifications, such as deprotection of the benzyl groups to reveal carboxylic acid functionalities, which can be used for conjugating other molecules. alfa-chemistry.com

Another application involves the use of Benzyl (S)-2,5-dioxooxazolidine-4-acetate in the preparation of tumor-specific nanocarriers. alfa-chemistry.com In this context, the PEG-b-PBLA copolymer serves as a template for the biomimetic mineralization of manganese carbonate (MnCO3), creating a pH-responsive nanocarrier. alfa-chemistry.com This demonstrates the utility of this compound mimetics in designing sophisticated drug delivery systems.

Interactive Table: Synthesis of a Biologically Relevant Mimetic System

| Monomer | Initiator | Resulting Polymer | Application | Reference |

| Benzyl (S)-2,5-dioxooxazolidine-4-acetate | mPEG-NH₂ | mPEG-b-poly(β-benzyl-L-aspartate) (mPEG-b-PBLA) | Nanoplatform for disulfiram prodrug | alfa-chemistry.com |

| Benzyl (S)-2,5-dioxooxazolidine-4-acetate | Not specified | PEG-b-PAsp | Template for pH-responsive MnCO3 nanocarriers | alfa-chemistry.com |

Exploration of Biological Effects (e.g., antimicrobial, anti-inflammatory, general mechanistic research)

Direct research on the specific antimicrobial and anti-inflammatory properties of this compound is not extensively documented in the reviewed scientific literature. However, significant research has been conducted on structurally related compounds, particularly those containing a thiazolidinedione or oxazolidinedione core, which provides a basis for understanding the potential biological activities of this class of compounds.

Mechanistic studies in related fields have highlighted the importance of acidic functional groups in interactions with biological systems. For example, research into the chromatographic behavior of compounds with carboxylic acid moieties has provided insights into their interactions with stationary phases, which can be analogized to interactions with biological surfaces. nih.gov

While direct evidence is pending, the biological activities of the structurally similar compound, 2,4-dioxothiazolidine-5-acetic acid, have been more thoroughly investigated. Derivatives of 2,4-dioxothiazolidine-5-acetic acid have been synthesized and evaluated for a range of biological effects.

Antimicrobial Activity of a Structurally Related Compound

A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have been synthesized and tested for their antibacterial activity. These compounds generally showed activity against Gram-positive bacterial strains, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 3.91 mg/L. nih.govnih.gov The antibacterial activity of some of these compounds was found to be comparable or even superior to that of commonly used antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov The presence of an electron-withdrawing substituent on the phenyl ring of these derivatives was found to be favorable for their antibacterial response. nih.gov

Anti-inflammatory Activity of a Structurally Related Compound

The anti-inflammatory potential of thiazolidinedione derivatives has also been a subject of research. Compounds containing the 4-thiazolidinone (B1220212) core are known to exhibit anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of aldose reductase (AR), which in turn affects the nuclear factor κB (NF-κB) dependent expression of inflammatory cytokines. nih.gov

It is important to reiterate that these findings pertain to 2,4-dioxothiazolidine-5-acetic acid and its derivatives, and not directly to this compound. Further research is necessary to determine if this compound exhibits similar antimicrobial or anti-inflammatory properties.

Interactive Table: Biological Activity of a Structurally Similar Compound (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives)

| Biological Effect | Key Findings | Most Active Compounds' MIC | Reference |

| Antibacterial | Active against Gram-positive bacteria. | 3.91 mg/L | nih.govnih.gov |

| Anti-inflammatory | Inhibition of aldose reductase and modulation of NF-κB pathway. | Not applicable | nih.gov |